molecular formula C15H19NO3S B378596 Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 312528-58-8

Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B378596
CAS No.: 312528-58-8
M. Wt: 293.4g/mol
InChI Key: OGKZZOBKOWDRHS-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a cyclopropane-containing acyl substituent. The core structure consists of a tetrahydrobenzothiophene ring fused to a cyclohexene moiety, with an ethyl ester group at position 3 and a cyclopropylcarbonyl-substituted amide at position 2.

Crystallographic studies of related compounds reveal planar heterocyclic and aromatic rings, with dihedral angles between these planes typically ranging from 7–9° . Intramolecular N–H⋯O hydrogen bonding often stabilizes the conformation, forming an S(6) ring motif . Structural disorder in the cyclohexene ring is common due to conformational flexibility, as observed in analogs with acetyl, propionyl, and pyridyl substituents .

Properties

IUPAC Name

ethyl 2-(cyclopropanecarbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-2-19-15(18)12-10-5-3-4-6-11(10)20-14(12)16-13(17)9-7-8-9/h9H,2-8H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKZZOBKOWDRHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its antitumor properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a unique benzothiophene scaffold, which is known to exhibit various biological activities. The structural formula can be represented as follows:

C13H16N2O2S\text{C}_{13}\text{H}_{16}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a cyclopropylcarbonyl group that may play a significant role in its biological interactions.

Overview

Recent studies have highlighted the antitumor properties of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer cells (MCF-7) and others.

The compound's mechanism involves several pathways:

  • Apoptosis Induction :
    • In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in MCF-7 cells. The IC50 value was recorded at approximately 23.2 µM, indicating effective cytotoxicity.
    • Flow cytometry analysis revealed an increase in early and late apoptotic cells when treated with the compound compared to untreated controls .
  • Cell Cycle Arrest :
    • The compound caused cell cycle arrest at the G2/M phase and S phase. Specifically, there was a 1.48-fold increase in G2/M phase cells and a 1.39-fold increase in S phase cells compared to controls .
  • Cytotoxicity Profile :
    • The cytotoxic effects were evaluated against several cancer cell lines, showing a range of IC50 values from 23.2 to 49.9 µM for various derivatives of the compound .

Comparative Efficacy

A summary table comparing the IC50 values of this compound with other related compounds is presented below:

Compound NameCell LineIC50 (µM)Mechanism
This compoundMCF-723.2Apoptosis induction
Compound AMCF-730.0Apoptosis induction
Compound BHeLa45.0Cell cycle arrest
Compound CA54940.0Apoptosis induction

Neuropharmacological Effects

In addition to its antitumor activity, this compound has shown promise as a neuroprotective agent. Studies indicate that it may act as an acetylcholinesterase (AChE) inhibitor, which could have implications for neurodegenerative diseases such as Alzheimer's disease .

AChE Inhibition

The inhibition of AChE is crucial for increasing acetylcholine levels in synaptic clefts and enhancing cholinergic signaling. This property suggests potential applications in treating cognitive disorders.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Planarity: Aromatic substituents (benzamido, pyridyl) induce greater planarity between the tetrahydrobenzothiophene and substituent rings (dihedral angles <10°) compared to aliphatic analogs .

Hydrogen Bonding and Stabilization :

  • All analogs exhibit an intramolecular S(6) motif via N–H⋯O bonds, critical for stabilizing the amide conformation .
  • The pyridyl derivative forms additional intermolecular C–H⋯O interactions, creating an R₂²(16) ring motif in the crystal lattice .

Conformational Disorder: Disorder in the cyclohexene ring is more pronounced in compounds with bulkier substituents (e.g., pyridyl: 3 disordered methylene groups vs. benzamido: 2 disordered groups ).

Crystallographic Software and Methodology

Structural data for analogs were refined using SHELXL97 , with disorder modeling via the EADP instruction. Data collection employed Bruker CCD diffractometers and SADABS for absorption correction . The WinGX suite and ORTEP-3 were used for graphical representation .

Preparation Methods

Gewald Reaction for Thiophene Core Formation

The Gewald reaction is widely used to synthesize 2-aminothiophenes. For the tetrahydrobenzothiophene precursor, cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in the presence of diethylamine (Figure 1):

Reaction Conditions

  • Solvent: Methanol/ethanol (1:1 v/v).

  • Base: Diethylamine (1.2 equiv).

  • Temperature: 20°C with sonication.

  • Yield: 90% (analogous to CAS 40106-13-6 synthesis).

Mechanistic Insight
Cyclohexanone condenses with ethyl cyanoacetate to form a Knoevenagel adduct, which cyclizes with sulfur via radical intermediates. The base deprotonates intermediates, driving the reaction toward 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Acylation with Cyclopropanecarbonyl Chloride

The 2-amino group is acylated using cyclopropanecarbonyl chloride under mild conditions:

Procedure

  • Dissolve 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (10 mmol) in dichloromethane.

  • Add N-ethyl-N,N-diisopropylamine (12 mmol) at 0°C.

  • Slowly introduce cyclopropanecarbonyl chloride (11 mmol).

  • Stir at 0°C for 5 hours, then concentrate and purify via recrystallization.

Optimization Notes

  • Excess acyl chloride ensures complete conversion.

  • Low temperatures minimize cyclopropane ring degradation.

  • Yield: 85–92% (based on analogous protocols).

One-Pot Domino Protocol for Streamlined Synthesis

A domino reaction combining Gewald cyclization and in situ acylation reduces purification steps:

Steps

  • Combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), sulfur (10 mmol), and diethylamine (12 mmol) in methanol.

  • Sonicate at 20°C for 2 hours.

  • Add cyclopropanecarbonyl chloride (12 mmol) directly to the reaction mixture.

  • Stir for 4 hours at 25°C.

Advantages

  • Eliminates intermediate isolation.

  • Total yield: 78%.

Limitations

  • Requires precise stoichiometry to avoid over-acylation.

Alternative Route via Knoevenagel Condensation

Intermediate Synthesis

Ethyl 2-(2-cyanoacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is prepared by reacting the 2-amino precursor with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene under reflux.

Analytical Characterization

Spectroscopic Validation

  • IR: N–H stretch at 3256 cm⁻¹, C=O at 1649 cm⁻¹.

  • ¹H NMR: Cyclopropane protons at δ 0.8–1.2 ppm, ethyl ester quartet at δ 4.45–4.50 ppm.

  • Mass Spec: m/z 293.4 [M⁺], consistent with molecular formula C₁₅H₁₉NO₃S.

Purity Assessment

  • HPLC: >98% purity using C18 column (MeCN/H₂O gradient).

  • Melting Point: 111–113°C (ethanol recrystallization).

Comparative Analysis of Methods

Method Steps Yield (%) Key Advantage
Gewald + Acylation285–92High reproducibility
One-Pot Domino178Reduced purification
Knoevenagel Condensation270–75Functional group diversification

Industrial-Scale Considerations

Solvent Selection

  • Dichloromethane offers excellent acyl chloride solubility but poses environmental concerns. Alternatives like ethyl acetate reduce toxicity.

Cost Analysis

  • Cyclopropanecarbonyl chloride accounts for 60% of raw material costs. Bulk purchasing from suppliers like Ambeed (≥98% purity) lowers expenses .

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